molecular formula C10H10ClF3N2O2 B2756794 2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide CAS No. 2411256-38-5

2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide

Cat. No.: B2756794
CAS No.: 2411256-38-5
M. Wt: 282.65
InChI Key: SHZFZTWPTVKJJX-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide is an organic compound that features a pyridine ring substituted with a trifluoroethoxy group and a chloro-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring substituted with the trifluoroethoxy group. This can be achieved through a nucleophilic substitution reaction where 2,2,2-trifluoroethanol reacts with a suitable pyridine derivative under basic conditions.

Next, the chloro-propanamide moiety is introduced through an acylation reaction. This involves reacting the intermediate product with a chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane complexes.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials with specific functionalities.

    Biological Studies: It is employed in the study of biochemical pathways and molecular interactions due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
  • 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
  • Lansoprazole

Uniqueness

Compared to similar compounds, 2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the trifluoroethoxy group and the chloro-propanamide moiety allows for versatile chemical modifications and interactions with a wide range of biological targets.

Properties

IUPAC Name

2-chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O2/c1-6(11)9(17)16-7-2-3-15-8(4-7)18-5-10(12,13)14/h2-4,6H,5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZFZTWPTVKJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NC=C1)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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